molecular formula C25H28O9 B15191037 5-Acetoxyarctigenin monoacetate CAS No. 74861-36-2

5-Acetoxyarctigenin monoacetate

Cat. No.: B15191037
CAS No.: 74861-36-2
M. Wt: 472.5 g/mol
InChI Key: JSGLSNVATHERIT-YDIMBITNSA-N
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Description

5-Acetoxyarctigenin monoacetate is a chemical compound with the molecular formula C25H28O9 and a molecular weight of 472.4844 g/mol . It is a derivative of arctigenin, a naturally occurring lignan found in certain plants. This compound is characterized by its acetoxy groups, which are ester functional groups derived from acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetoxyarctigenin monoacetate can be synthesized from arctigenin monoacetate through oxidation reactions. One common method involves the use of lead tetraacetate in acetic acid as the oxidizing agent . The reaction conditions typically include maintaining the reaction mixture at a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Acetoxyarctigenin monoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Lead tetraacetate, osmic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetic acid, methanol, dichloromethane.

Major Products Formed:

Scientific Research Applications

5-Acetoxyarctigenin monoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetoxyarctigenin monoacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress and inflammation, thereby providing therapeutic benefits .

Comparison with Similar Compounds

    Arctigenin: The parent compound from which 5-Acetoxyarctigenin monoacetate is derived.

    Isoarctigenin: A structural isomer with similar biological activities.

    Trachelogenin: Another lignan with comparable properties.

Uniqueness: this compound is unique due to its specific acetoxy functional groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and bioactivity compared to its parent compound and other similar lignans .

Properties

CAS No.

74861-36-2

Molecular Formula

C25H28O9

Molecular Weight

472.5 g/mol

IUPAC Name

[4-[[(3R,4R)-4-[(S)-acetyloxy-(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C25H28O9/c1-14(26)33-21-8-6-16(11-22(21)30-4)10-18-19(13-32-25(18)28)24(34-15(2)27)17-7-9-20(29-3)23(12-17)31-5/h6-9,11-12,18-19,24H,10,13H2,1-5H3/t18-,19+,24-/m1/s1

InChI Key

JSGLSNVATHERIT-YDIMBITNSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)[C@@H](C3=CC(=C(C=C3)OC)OC)OC(=O)C)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)OC(=O)C)OC

Origin of Product

United States

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